molecular formula C6H4BrFO B134220 3-Bromo-2-fluorophenol CAS No. 156682-53-0

3-Bromo-2-fluorophenol

Cat. No.: B134220
CAS No.: 156682-53-0
M. Wt: 191 g/mol
InChI Key: MEZFCUMYQXLFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluorophenol is a useful research compound. Its molecular formula is C6H4BrFO and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformation

3-Bromo-2-fluorophenol has been utilized in various chemical syntheses and transformations. The molecule has been involved in the study of fluorination reactions, where specific fluorophenols were generated using catalysts and specific reaction conditions, highlighting its role in complex chemical processes (Koudstaal & Olieman, 2010). Additionally, the biotransformation of halophenols by specific bacterial strains has been investigated, with this compound serving as a potential substrate for generating various biochemical products (Reinscheid et al., 2004).

Radiochemistry and Radiosynthesis

In the field of radiochemistry, this compound has been used as a precursor for the synthesis of radiolabeled compounds. This application is crucial in the development of radiopharmaceuticals for medical imaging and therapy. The ability to label compounds with radioactive isotopes, such as fluorine-18, allows for the tracking and imaging of biological processes in real-time (Helfer et al., 2013).

Enzymatic Reactions and Microbial Bioprocessing

The interaction of this compound with various enzymes and microorganisms has been extensively studied. This includes its role as a substrate in enzymatic reactions and its transformation by microbial processes. These studies provide insights into the biochemical pathways and the potential use of this compound in biotechnological applications, such as biocatalysis and the production of valuable biochemicals (Coulombel et al., 2011).

Photoreaction Mechanisms

Research has also focused on the photoreaction mechanisms of halophenol compounds, including this compound. These studies explore the behavior of these compounds under light exposure, which is critical for understanding their stability, reactivity, and potential applications in photochemical processes (Nanbu et al., 2012).

Safety and Hazards

3-Bromo-2-fluorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Mechanism of Action

Target of Action

3-Bromo-2-fluorophenol is a chemical compound that primarily targets the respiratory system

Mode of Action

It is known to be harmful by inhalation, in contact with skin, and if swallowed . This suggests that it may interact with its targets in a manner that disrupts normal cellular function, leading to harmful effects.

Biochemical Pathways

Given its primary target is the respiratory system , it may influence pathways related to respiratory function and cellular respiration

Pharmacokinetics

Its physical and chemical properties such as density, boiling point, and molecular weight can influence its pharmacokinetic profile. For instance, its boiling point of 207.4±20.0 °C at 760 mmHg may affect its absorption and distribution in the body.

Result of Action

It is known to be harmful by inhalation, in contact with skin, and if swallowed . This suggests that it may cause cellular damage or disruption, leading to harmful effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place and stored in closed vessels . It is also recommended to use only in a chemical fume hood , indicating that its action and stability may be affected by exposure to air and light.

Properties

IUPAC Name

3-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFCUMYQXLFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156682-53-0
Record name 3-Bromo-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-2-fluoro-phenylboronic acid (25.0 g, 0.114 mol) in tetrahydrofuran (250 mL) was added glacial acetic acid (150 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 25 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 24 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 3-bromo-2-fluoro-phenol (19.50 g, 89%) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

125 ml of a 35% strength aqueous solution of hydrogen peroxide are added dropwise at room temperature to the crude 2-bromo-1-fluorophenylboronic acid (80 g) dissolved in 300 ml of tert-butyl methyl ether; during this addition, the temperature rises to 55° C. When the addition is complete, the mixture is refluxed for a further 2 hours. After the mixture has been cooled, 100 ml of water are added, and the organic phase is extracted by shaking twice with saturated sodium sulfite solution. After the solvent has been removed by distillation under reduced pressure, vacuum distillation (90° C.; 4 mbar) gives 54 g of 3-bromo-2-fluorophenol as an oil which soon crystallizes. 1H-NMR (CDCl3): 6.9-7.1 (m; 3H); 5.1 (br; 1H), 19F-NMR (CDCl3): −135 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-1-fluorophenylboronic acid
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-fluorophenol
Reactant of Route 2
3-Bromo-2-fluorophenol
Reactant of Route 3
3-Bromo-2-fluorophenol
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-fluorophenol
Reactant of Route 5
3-Bromo-2-fluorophenol
Reactant of Route 6
3-Bromo-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.